Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly interesting due to its unique structure, which includes two piperidine rings connected by carbonyl and carboxylate groups.
Preparation Methods
The synthesis of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound has a similar piperidine structure but lacks the additional carbonyl group, making it less reactive in certain chemical reactions.
Ethyl N-Boc-piperidine-4-carboxylate: This derivative includes a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to yield the free amine.
The uniqueness of this compound lies in its dual piperidine ring structure, which provides distinct reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C14H24N2O3 |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-2-19-14(18)12-4-3-9-16(10-12)13(17)11-5-7-15-8-6-11/h11-12,15H,2-10H2,1H3 |
InChI Key |
GCIXGIYXEJFYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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